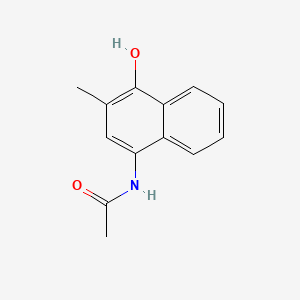

N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

523-68-2 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C13H13NO2/c1-8-7-12(14-9(2)15)10-5-3-4-6-11(10)13(8)16/h3-7,16H,1-2H3,(H,14,15) |

InChI Key |

WBCVLLLKWZXXBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)NC(=O)C)O |

melting_point |

208 - 210 °C |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Naphthylacetamides

De Novo Synthesis Approaches for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide

The creation of the N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide scaffold from basic starting materials necessitates a well-orchestrated sequence of reactions to install the requisite functional groups with correct regiochemistry.

A plausible multi-step synthetic pathway to N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide can be conceptualized starting from 2-methylnaphthalene (B46627). This approach involves the initial oxidation to a key intermediate, 2-methyl-1,4-naphthoquinone, followed by selective amination, reduction, and final acetylation.

One common method for the synthesis of 2-methyl-1,4-naphthoquinone is the oxidation of 2-methylnaphthalene. google.com Various oxidizing agents can be employed for this transformation, including chromic acid, manganese dioxide, and hydrogen peroxide in acetic acid. google.com Another route involves the oxidation of 2-methyl-1-naphthol (B1210624) using hydrogen peroxide in the presence of a sulfuric acid catalyst. google.com

The subsequent step involves the introduction of an amino group at the C1 position. This can be achieved through a regioselective amination of the 2-methyl-1,4-naphthoquinone intermediate. The reaction of 1,4-naphthoquinones with amines can proceed via oxidative addition, often catalyzed by metal salts like copper(II) acetate (B1210297) or cerium(III) chloride. acs.orgrsc.org Alternatively, t-BuOK has been shown to mediate the oxidative coupling amination of 1,4-naphthoquinone (B94277) with various amines. rsc.orgrsc.org This would lead to the formation of 2-amino-3-methyl-1,4-naphthoquinone.

Following the amination, the naphthoquinone ring needs to be reduced to the corresponding hydroquinone (B1673460) (naphthol). This reduction can be accomplished using various reducing agents. nih.govportlandpress.com For instance, sodium dithionite (B78146) is a common reagent for the reduction of quinones to hydroquinones. This step would yield 1-amino-3-methyl-4-hydroxynaphthalene.

The final step in this proposed synthesis is the acetylation of the amino group to form the target compound, N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide. This can be achieved by treating the 1-amino-4-hydroxynaphthalene intermediate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. google.com The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the acid byproduct.

Table 1: Proposed Multi-Step Synthesis of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Methylnaphthalene | Oxidizing agent (e.g., CrO₃, H₂O₂) in a suitable solvent (e.g., acetic acid) | 2-Methyl-1,4-naphthoquinone |

| 2 | 2-Methyl-1,4-naphthoquinone | Amine source (e.g., ammonia (B1221849) or a protected amine), catalyst (e.g., Cu(OAc)₂) | 2-Amino-3-methyl-1,4-naphthoquinone |

| 3 | 2-Amino-3-methyl-1,4-naphthoquinone | Reducing agent (e.g., Na₂S₂O₄) | 1-Amino-4-hydroxy-3-methylnaphthalene |

| 4 | 1-Amino-4-hydroxy-3-methylnaphthalene | Acetylating agent (e.g., acetic anhydride, acetyl chloride) | N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide |

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to naphthylacetamides. In the synthesis of the key intermediate, 2-methyl-1,4-naphthoquinone, various catalytic systems have been explored. For instance, the oxidation of 2-methylnaphthalene can be catalyzed by metal complexes. google.com The use of a mixed acid catalytic system has been reported to improve selectivity and yield while avoiding the environmental issues associated with heavy metal oxidants like chromium. google.com

In the amination of the naphthoquinone intermediate, transition metal catalysts are often employed. Copper(II) acetate has been shown to catalyze the oxidative coupling of anilines with 1,4-naphthoquinone. acs.org This highlights the potential for copper-catalyzed amination in the synthesis of the aminonaphthol precursor.

For the final acetylation step, while often carried out with stoichiometric reagents, catalytic methods for N-acetylation are also being developed. The synthesis of N-aryl acetamides can be achieved through various catalytic methods, including transition-metal-free approaches. arabjchem.org For example, a method for the synthesis of N-aryl amides from aryltriazenes and acetonitrile (B52724) using Brønsted acidic ionic liquids as promoters has been reported. arabjchem.org Palladium-catalyzed C-H functionalization of aryl acetamides represents another advanced catalytic strategy. acs.org

Controlling the position of functional groups on the naphthalene (B1677914) core is crucial for the synthesis of the target molecule. The regioselectivity of the reactions is a key consideration in the synthetic design. The functionalization of 1,4-naphthoquinones often shows a high degree of regioselectivity. For instance, the amination of 1,4-naphthoquinone derivatives typically occurs at the C2 or C3 position. rsc.orgrsc.org The presence of a methyl group at the C2 position in 2-methyl-1,4-naphthoquinone would direct the incoming amino group to the C3 position, which is not the desired regiochemistry for the target molecule. Therefore, a strategy to achieve amination at the C1 position would be necessary, or a different synthetic route starting with a pre-functionalized naphthalene core might be required.

Recent advances in C-H functionalization offer powerful tools for the regioselective introduction of substituents. Cobalt(III)-catalyzed regioselective C-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones has been demonstrated, showcasing the potential for direct and controlled functionalization of the naphthalene system. nih.govacs.org Such strategies could potentially be adapted to introduce the required substituents in a more direct manner.

Derivatization and Scaffold Modification Techniques

Once the core N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide structure is obtained, further modifications can be made to explore structure-activity relationships or to fine-tune its properties.

The hydroxyl and amino groups of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide offer sites for further acylation and sulfonylation. The hydroxyl group can be acylated to form esters, while the amide nitrogen can, under certain conditions, be further acylated or sulfonylated.

Acylation of the phenolic hydroxyl group can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This modification can alter the electronic properties and lipophilicity of the molecule.

Sulfonylation of the hydroxyl group to form a sulfonate ester is another possible derivatization. This can be accomplished by reacting the parent compound with a sulfonyl chloride in the presence of a base. Similarly, the amide nitrogen could potentially be sulfonylated to form an N-sulfonyl derivative, although this may require specific reaction conditions.

Further diversification of the N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide scaffold can be achieved by introducing a variety of substituents on both the naphthalene ring and the acetamide (B32628) side chain.

For the naphthalene ring, electrophilic aromatic substitution reactions could potentially be employed to introduce substituents at the available positions, although the directing effects of the existing groups would need to be carefully considered. Halogenation, nitration, and Friedel-Crafts reactions are common methods for functionalizing aromatic rings.

Modifications to the acetamide moiety can be accomplished by starting the synthesis with a different acylating agent in the final step. For example, using propionyl chloride instead of acetyl chloride would result in the corresponding N-propionyl derivative. A wide range of aliphatic and aromatic acyl groups can be introduced in this manner.

Table 2: Potential Derivatization Reactions of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide

| Reaction Type | Reagents and Conditions | Potential Product |

| O-Acylation | Acid chloride/anhydride, base | 4-Acyloxy-3-methyl-1-naphthyl)acetamide |

| O-Sulfonylation | Sulfonyl chloride, base | 4-(Sulfonyloxy)-3-methyl-1-naphthyl)acetamide |

| N-Alkylation (amide) | Alkyl halide, strong base | N-Alkyl-N-(4-hydroxy-3-methyl-1-naphthyl)acetamide |

| Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substituted N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide |

| Acyl Group Variation | Alternative acylating agent | N-(4-Hydroxy-3-methyl-1-naphthyl)alkanamide/benzamide |

Heterocyclic Ring Annulation and Fusion Strategies

The N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide scaffold serves as a versatile precursor for the construction of various heterocyclic systems through ring annulation and fusion reactions. A primary strategy involves the synthesis of naphthofurans, which are significant structural motifs in many biologically active compounds. eurjchem.comresearchgate.net

One common approach begins with the manipulation of the hydroxyl group and the adjacent aromatic positions. For instance, the reaction of a 2-hydroxy-1-naphthaldehyde (B42665) with 4-bromomethyl coumarins can lead to the formation of naphtho[2,1-b]furanyl coumarins. niscpr.res.in This process typically involves an initial nucleophilic displacement to form an ether, followed by an intramolecular cyclization and dehydration. niscpr.res.in Adapting this methodology to N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide would likely require prior functionalization, such as formylation at the C-2 position, to enable the cyclization cascade.

Another strategy for naphthofuran synthesis involves the reaction of 2-hydroxy-1-naphthonitrile (B3053296) with reagents like bromoacetone. researchgate.net This highlights the importance of introducing appropriate functional groups onto the naphthyl ring to facilitate the desired annulation. Transition-metal-catalyzed [2+2+2] annulation reactions represent a more advanced method for constructing fused ring systems. For example, an electron-deficient rhodium(III) complex can catalyze the non-oxidative [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoate molecules. This reaction proceeds through the cleavage of adjacent C–H and C–N bonds, leading to the formation of densely substituted phenanthrenes. nih.gov A key aspect of this mechanism is the potential formation of a dearomatized spiro rhodacycle intermediate. nih.gov Applying such a strategy to N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide could yield complex polycyclic structures.

The following table summarizes key reactions for naphthofuran synthesis that could be adapted for the target compound.

| Starting Material Type | Reagent(s) | Product Type | Reference |

| 2-Hydroxy-1-naphthaldehyde | 4-Bromomethyl coumarins, K2CO3 | Naphtho[2,1-b]furanyl coumarins | niscpr.res.in |

| 2-Hydroxy-1-naphthonitrile | Bromoacetone | Substituted Naphthofurans | researchgate.net |

| N-(1-Naphthyl)acetamide | Alkynoates, Rh(III) catalyst | Substituted Phenanthrenes | nih.gov |

| α/β-Naphthol | β-Nitrostyrene derivatives | Naphthofuran derivatives | researchgate.net |

Mannich Reaction and Related Amine Functionalizations

The phenolic nature of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide makes it an excellent substrate for the Mannich reaction, a three-component condensation that introduces an aminomethyl group onto the aromatic ring. nih.govtaylorandfrancis.com This reaction typically involves formaldehyde (B43269) and a primary or secondary amine, leading to the formation of "Mannich bases." nih.gov The active hydrogen on the aromatic ring, ortho to the activating hydroxyl group (at the C-2 position), is the most probable site for this electrophilic substitution.

The general mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction of formaldehyde and the amine. taylorandfrancis.com The electron-rich naphthol ring then attacks this iminium ion, leading to the substitution product. The choice of amine (e.g., dimethylamine, piperidine, morpholine) allows for the introduction of various functionalities, which can significantly alter the properties of the resulting molecule. nih.govnih.gov

For phenolic ketones like 4-hydroxyacetophenone, the ratio of reactants can be controlled to achieve selective mono- or bis-aminomethylation. nih.gov A similar selectivity could be anticipated with N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide. The reaction would likely yield N-(2-((dialkylamino)methyl)-4-hydroxy-3-methyl-1-naphthyl)acetamide as the primary product.

The table below outlines representative Mannich reactions on phenolic substrates.

| Phenolic Substrate | Amine Reagent | Key Finding | Reference |

| 4-Hydroxyacetophenone | Morpholine | Selective mono- or double-aminomethylation possible by controlling reactant ratios. | nih.gov |

| 4'-Hydroxychalcones | Piperidine | Synthesis of mono-Mannich bases of chalcone (B49325) analogues. | nih.gov |

| 4'-Hydroxychalcones | N,N-dimethylmethyleneiminium chloride | Synthesis of bis-Mannich chalcones. | researchgate.net |

| 4-Amino-3-methyl-s-triazole-5-thiol derivatives | Primary and secondary amines | Synthesis of Mannich bases from Schiff base intermediates. | nih.gov |

Selenium and Sulfur Incorporations

The introduction of selenium and sulfur atoms into the N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide structure can be achieved through several synthetic routes, yielding novel organochalcogen compounds. nih.gov These modifications can impart unique chemical and physical properties to the parent molecule.

A common method for incorporating selenium is through the synthesis of organoselenocyanates. researchgate.netbiointerfaceresearch.com This can be accomplished by reacting an aromatic amine precursor with potassium selenocyanate (B1200272) or through direct selenocyanation of an activated aromatic C-H bond. researchgate.net For instance, 4-selenocyanatonaphthalen-1-amine can be prepared from naphthylamine, selenium dioxide, and malononitrile. biointerfaceresearch.com This amine can then be further functionalized, for example, by reacting it with chloroacetyl chloride to form an acetamide derivative, 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide. biointerfaceresearch.com This suggests a potential pathway starting from an amino-naphthalene derivative related to the target compound.

Synthesis of selenium-containing heterocycles is also a viable strategy. Selenium analogues of known sulfur-containing compounds have been synthesized and studied. nih.govcardiff.ac.uk The synthesis of (naphthalen-1-yl-selenyl)acetic acid derivatives has been achieved using naphthylselenols or naphthylselenocyanates as starting materials, demonstrating methods to create C-Se bonds. researchgate.net

Sulfur incorporation can be achieved through various methods, including reactions with sulfur-centered nucleophiles. The photostimulated reaction of sulfide (B99878) anions with 1-naphthyl radicals, for example, yields methyl 1-naphthyl sulfide. researchgate.net

The following table summarizes methods for selenium incorporation into naphthalene-based structures.

| Naphthalene Precursor | Reagent(s) | Product Type | Reference |

| Naphthylamine | Selenium dioxide, malononitrile | 4-Selenocyanatonaphthalen-1-amine | biointerfaceresearch.com |

| 4-Selenocyanatonaphthalen-1-amine | Chloroacetyl chloride, K2CO3 | 2-Chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide | biointerfaceresearch.com |

| Naphthylselenols or Naphthylselenocyanates | - | (Naphthalen-1-yl-selenyl)acetic acid derivatives | researchgate.net |

| β-Keto ester substituted stilbenes | Phenylselenenyl chloride, FeCl3 | Naphthol derivatives via carboselenenylation | researchgate.net |

Reaction Mechanism Elucidation in Naphthylacetamide Synthesis

The synthesis of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide and related functionalizations are governed by the principles of electrophilic aromatic substitution. byjus.comdalalinstitute.com The naphthyl ring, particularly with the activating hydroxyl and acetamido groups, is electron-rich and susceptible to attack by electrophiles. lkouniv.ac.in

The mechanism of electrophilic aromatic substitution generally proceeds in two main steps:

Formation of a Carbocation Intermediate : The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Removal of a Proton : A base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substitution product. byjus.commasterorganicchemistry.com

In the context of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, the hydroxyl (-OH) and acetamido (-NHCOCH3) groups are activating and direct incoming electrophiles to the ortho and para positions. The hydroxyl group is a particularly strong activating group.

A relevant example is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3) to generate a chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent is the active electrophile.

The mechanism for a Vilsmeier-Haack reaction on the N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide scaffold would be as follows:

Formation of the Vilsmeier Reagent : DMF reacts with POCl3 to form the electrophilic chloroiminium salt. chemistrysteps.com

Electrophilic Attack : The electron-rich naphthol ring attacks the Vilsmeier reagent, likely at the C-2 position, to form a sigma complex.

Hydrolysis : The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde. wikipedia.org

The iminium ion in the Vilsmeier-Haack reaction is a weaker electrophile than those used in many Friedel-Crafts acylations, which is why this reaction is particularly effective for highly activated aromatic systems like phenols and anilines. chemistrysteps.com

Mechanistic Investigations of Biological/biochemical Interactions

Molecular Target Binding and Recognition

Comprehensive searches of scientific literature and databases yielded no specific data on the protein-ligand interaction modes or binding affinities for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide.

There is currently no available research detailing how N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide binds to any protein targets, nor are there any published affinity values (such as Kd, Ki, or IC50) that would quantify the strength of these potential interactions.

Information regarding the specific binding sites of this compound is not available. Consequently, there is no evidence to suggest or characterize its interaction with specific protein domains, such as the BH3-binding groove of Bcl-2 family proteins.

Enzyme Inhibition and Modulatory Mechanisms

No studies have been identified that specifically investigate the inhibitory or modulatory effects of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide on various enzyme systems.

There is no data available in the scientific literature to indicate that N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide modulates the activity of any protein kinases.

The potential for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide to act as a lipoxygenase inhibitor has not been reported. Mechanistic studies that would typically characterize the mode of inhibition (e.g., competitive, non-competitive) are absent from the literature.

Beyond kinases and lipoxygenases, there is no available information detailing the interactions of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide with any other enzyme systems.

Cellular Pathway Perturbation Studies

There is currently no available research detailing the perturbation of cellular pathways by N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide.

Molecular Initiating Events

No studies have been identified that describe the molecular initiating events triggered by the interaction of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide with biological systems.

Nuclear Receptor Signaling

Information regarding the effect of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide on nuclear receptor signaling pathways is not present in the available scientific literature. Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.gov

Stress Response Pathways

There is no available data on the modulation of stress response pathways by N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide.

Metabolic Transformation Pathways (Excluding Toxicity)

While metabolic pathways for structurally related compounds have been investigated, specific data on the metabolic transformation of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide is not available. General metabolic processes that compounds containing similar functional groups might undergo are described below, but it must be emphasized that these are not specific findings for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide.

N-Hydroxylation Processes

N-hydroxylation is a metabolic process that can be an important step in the bioactivation of certain arylamides. nih.gov This process involves the addition of a hydroxyl group to a nitrogen atom. For some arylamide compounds, N-hydroxylation is a critical step in their metabolic activation to reactive intermediates. nih.gov However, no studies were found that specifically document the N-hydroxylation of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide.

Enzymatic Hydrolysis Phenomena (e.g., prodrug conversion)

Enzymatic hydrolysis is a key process in the conversion of prodrugs to their active forms. nih.govnih.gov This process involves the cleavage of chemical bonds by enzymes with the addition of water. For instance, ester-containing prodrugs can be hydrolyzed by esterases to release the active carboxylic acid drug. epa.gov While this is a common strategy in drug design, there is no information available to indicate whether N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide acts as a prodrug or undergoes enzymatic hydrolysis. mdpi.com

Advanced Computational and Theoretical Studies on N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide

Following a comprehensive search for dedicated computational and theoretical studies on the specific chemical compound N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, it has been determined that publicly accessible research literature containing the specific analyses requested—including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular modeling—is not available.

The advanced computational methods outlined in the query are powerful tools for elucidating the electronic structure, reactivity, and stability of molecules. However, their application is specific to each individual compound, and the results cannot be generalized from one molecule to another, even with structural similarities.

Therefore, as there are no specific studies published in the scientific literature that have performed these calculations for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, it is not possible to provide the detailed, data-driven article as requested. The generation of scientifically accurate content for the specified outline sections requires concrete data from peer-reviewed research focused solely on this compound, which is not currently available.

Advanced Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein. malariaworld.orgresearchgate.net

Research Findings:

For N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, a hypothetical docking study would involve:

Target Identification: Selecting a biologically relevant protein target, such as an enzyme or receptor implicated in a disease pathway where naphthalene (B1677914) or acetamide (B32628) derivatives have shown activity.

Ligand and Protein Preparation: Creating 3D models of both the ligand (N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide) and the target protein.

Docking Simulation: Using software like AutoDock or Maestro to predict the binding poses of the ligand within the protein's active site. nih.gov

Analysis of Interactions: Examining the predicted binding modes to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity. The hydroxyl and amide groups of the target molecule would be expected to form significant hydrogen bonds, while the naphthalene ring would likely engage in hydrophobic and π-π stacking interactions.

A data table summarizing potential interactions could be constructed post-simulation.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target Protein |

| Hydrogen Bond Donor | Hydroxyl (-OH) group, Amide (N-H) group | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) group, Carbonyl (C=O) of acetamide | Lysine, Arginine, Histidine, Serine, Threonine |

| Hydrophobic | Naphthalene ring, Methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Naphthalene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

Research Findings:

Specific MD simulation studies on N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide are not found in the reviewed literature. However, the principles of MD are well-established for analyzing the dynamics of similar molecules. An MD simulation of this compound, typically following a molecular docking study, would assess the stability of the predicted binding pose over a period of nanoseconds. The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to evaluate the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) analysis would reveal the flexibility of different regions of the protein upon ligand binding. Such simulations would provide a more dynamic and realistic picture of the ligand-target interaction compared to the static view from molecular docking.

3D Energy Framework Analysis

3D energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis helps in understanding the packing of molecules and the dominant forces that stabilize the crystal structure. frontiersin.orgnih.govmdpi.com

Research Findings:

While a 3D energy framework analysis for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide has not been specifically reported, studies on other organic molecules demonstrate its utility. nih.govmdpi.com A crystal structure of the related compound, N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide, has been reported, revealing a complex network of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds that link the molecules into chains. nih.gov

For N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, a similar analysis, contingent on obtaining its crystal structure, would involve calculating the interaction energies (electrostatic, dispersion, and total energy) between a central molecule and its neighbors. The results would be visualized as a framework of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction. This would provide a clear picture of the packing topology and the key interactions governing the crystal's stability.

| Interaction Energy Component | Description | Predicted Importance for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide |

| Electrostatic | Arises from the interaction of permanent multipoles in the molecules. | High, due to the polar hydroxyl and acetamide groups. |

| Dispersion | Arises from instantaneous fluctuations in electron density. | Significant, due to the large, polarizable naphthalene ring system. |

| Repulsion | Short-range repulsive forces that prevent molecular overlap. | A standard component of the total energy calculation. |

| Total Energy | The sum of the electrostatic, dispersion, and repulsion energies. | Determines the overall stability of the crystal packing. |

Spectroscopic Property Simulations

Theoretical simulations of various spectroscopic properties are invaluable for interpreting experimental spectra and understanding the electronic and vibrational characteristics of a molecule.

Theoretical Infrared (IR) and Raman Spectroscopy

Theoretical calculations of IR and Raman spectra, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netnih.govnih.gov This aids in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov

Research Findings:

Specific theoretical IR and Raman spectra for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide are not available. However, DFT calculations on similar aromatic and acetamide-containing molecules have shown excellent agreement with experimental data. researchgate.net A theoretical study of this compound would likely be performed using a method like B3LYP with a 6-311++G(d,p) basis set. nih.gov The calculated harmonic frequencies are often scaled to better match the anharmonicity of experimental vibrations.

Predicted Vibrational Modes and Frequencies:

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3600-3200 (broad) |

| N-H Stretch | Amide (N-H) | 3500-3300 |

| C-H Stretch (Aromatic) | Naphthalene Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃), Acetyl (-CH₃) | 3000-2850 |

| C=O Stretch (Amide I) | Acetamide (-C=O) | 1700-1650 |

| N-H Bend (Amide II) | Amide (N-H) | 1650-1550 |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1600-1450 |

| C-N Stretch | Amide (C-N) | 1400-1200 |

| C-O Stretch | Phenolic Hydroxyl | 1260-1000 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structure elucidation. nih.govnih.gov

Research Findings:

While predicted NMR chemical shifts for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide are not published, the methodology for such predictions is well-established. nih.govnih.gov Calculations would be performed on the optimized geometry of the molecule, and the resulting isotropic shielding values would be converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Chemical Shifts (Illustrative):

| Proton Type | Environment | Predicted Chemical Shift Range (ppm) |

| Ar-H | Naphthalene ring protons | 7.0 - 8.5 |

| NH | Amide proton | 8.0 - 9.5 |

| OH | Phenolic hydroxyl proton | 9.0 - 10.0 |

| Naphthyl-CH₃ | Methyl group on the naphthalene ring | 2.2 - 2.6 |

| Acetyl-CH₃ | Methyl group of the acetamide | 2.0 - 2.4 |

Predicted ¹³C NMR Chemical Shifts (Illustrative):

| Carbon Type | Environment | Predicted Chemical Shift Range (ppm) |

| C=O | Carbonyl carbon of the acetamide | 168 - 172 |

| Ar-C (quaternary) | Naphthalene ring carbons with substituents | 120 - 155 |

| Ar-CH | Naphthalene ring carbons with protons | 110 - 135 |

| Naphthyl-CH₃ | Methyl carbon on the naphthalene ring | 15 - 25 |

| Acetyl-CH₃ | Methyl carbon of the acetamide | 20 - 30 |

Theoretical UV-Visible Spectral Analysis and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net

Research Findings:

A theoretical UV-Visible spectrum for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide has not been reported. A TD-DFT calculation would predict the electronic transitions, which for this molecule would likely be π → π* transitions associated with the naphthalene ring system. The presence of the hydroxyl and acetamide substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The calculations would also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. Analysis of the molecular orbitals involved in the transitions (e.g., HOMO to LUMO) would reveal the charge transfer characteristics of the electronic excitations. researchgate.net

| Transition Type | Orbitals Involved | Predicted λmax Range (nm) |

| π → π | HOMO → LUMO | 280 - 350 |

| π → π | Other π orbitals | < 280 |

: Non-Covalent Interaction Analysis

Advanced computational and theoretical studies offer profound insights into the intermolecular forces that govern the crystal packing and solid-state architecture of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide. These non-covalent interactions are crucial in determining the compound's physical properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close intermolecular contacts. The surface is defined by points where the contribution to the electron density from the molecule inside the surface is equal to the contribution from all other molecules.

The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, representing strong interactions like hydrogen bonds, while blue regions signify weaker or longer-range contacts.

For analogous naphthalenyl acetamide structures, Hirshfeld analysis reveals the predominant role of specific interactions. nih.gov For instance, in a related compound, the analysis quantified the contributions of various contacts to the total surface area, as detailed in the table below.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Naphthalenyl Acetamide Compound. nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Characteristic Feature in Fingerprint Plot |

| H···H | > 50% | Large, diffuse region |

| C···H / H···C | ~26.0% | Symmetrical points with di + de ≈ 2.6 Å |

| O···H / H···O | ~13.0% | Symmetrical peaks with di + de ≈ 1.8 Å |

Given the structure of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, which possesses hydroxyl, amine, and methyl groups, a similar distribution of contacts would be expected, with hydrogen bonds (O···H) and van der Waals forces (H···H, C···H) being the primary drivers of its supramolecular assembly.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) of a molecular system to define atoms and the chemical bonds between them. uni-rostock.deamercrystalassn.org This theory is based on the topological properties of the electron density, where critical points (points where the gradient of the electron density is zero, ∇ρ(r) = 0) are used to partition a molecule into distinct atomic basins. uni-rostock.deamercrystalassn.org

A key element of QTAIM is the analysis of bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de The properties of the electron density at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bond. researchgate.net

Electron Density (ρ): The magnitude of ρ at a BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of charge, characteristic of covalent (shared) interactions. A positive value (∇²ρ > 0) indicates charge depletion, typical of closed-shell interactions such as ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

For N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, QTAIM analysis would be instrumental in characterizing not only the covalent bonds within the molecule but also the non-covalent interactions, particularly the hydrogen bonds that define its crystal structure.

Table 2: Interpretation of QTAIM Parameters at Bond Critical Points (BCPs). researchgate.net

| Parameter | Sign / Value | Interpretation of Interaction |

| Laplacian of Electron Density (∇²ρ) | < 0 | Shared interaction (e.g., covalent bond) |

| Laplacian of Electron Density (∇²ρ) | > 0 | Closed-shell interaction (e.g., hydrogen bond, ionic bond) |

| Electron Density (ρ) | High | Strong interaction / High bond order |

| Electron Density (ρ) | Low | Weak interaction / Low bond order |

By analyzing the BCPs corresponding to the O-H···O and N-H···O interactions, QTAIM could precisely quantify the strength and nature of the hydrogen bonding network.

Hydrogen Bonding Networks

The molecular structure of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, featuring both a hydroxyl (-OH) group and an acetamide (-NH-C=O) group, makes it an excellent candidate for forming extensive hydrogen bonding networks. These groups provide both hydrogen bond donors (the H atoms of -OH and -NH) and acceptors (the O atoms of -OH and -C=O).

In similar crystal structures of N-substituted hydroxynaphthyl acetamides, intermolecular hydrogen bonds are consistently observed as the primary force directing molecular assembly. nih.govnih.gov Two principal types of hydrogen bonds are typically formed:

O-H···O Bonds: The hydroxyl group of one molecule donates its hydrogen to the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule.

N-H···O Bonds: The amide nitrogen of one molecule donates its hydrogen to the carbonyl or hydroxyl oxygen of an adjacent molecule.

Table 3: Common Hydrogen Bond Motifs in Analogous Acetamide Compounds. nih.govnih.gov

| Hydrogen Bond Type | Donor | Acceptor | Resulting Supramolecular Motif |

| N—H···O | Amide N-H | Carbonyl C=O | Centrosymmetric Dimers |

| O—H···O | Hydroxyl O-H | Carbonyl C=O or Hydroxyl O-H | Chains, Tetramers, Sheets |

The specific geometry and connectivity of the hydrogen bonding network in N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide would be a key determinant of its solid-state properties.

Analytical Methodologies and Advanced Characterization Techniques

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide by probing the interactions of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene (B1677914) ring system, being a conjugated aromatic structure, is the primary chromophore in N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide. Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions. researchgate.netaanda.org The spectrum of a naphthalene derivative typically shows multiple absorption bands. researchgate.net For N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, one would expect characteristic absorption maxima (λmax) in the UV region, influenced by the auxochromic hydroxyl and acetamide (B32628) groups, which can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts). In a suitable solvent like ethanol (B145695) or methanol, the compound would likely display absorption bands similar to other substituted naphthalenes, often appearing around 220 nm, with other distinct bands at longer wavelengths. aanda.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide is expected to display several characteristic absorption bands corresponding to its constituent functional groups. libretexts.orgudel.edu

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.orgyoutube.com

N-H Stretch: As a secondary amide, a single, sharp to moderately broad peak is expected around 3370-3170 cm⁻¹. spectroscopyonline.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups occur just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹). libretexts.org

C=O Stretch (Amide I Band): A very strong and sharp absorption is characteristic of the carbonyl group in the amide, typically appearing in the range of 1680-1630 cm⁻¹. spectroscopyonline.comnih.gov

N-H Bend (Amide II Band): This band, resulting from in-plane N-H bending coupled with C-N stretching, is found in secondary amides and is typically strong, appearing around 1570-1515 cm⁻¹. spectroscopyonline.comnih.gov

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected in the 1260-1000 cm⁻¹ region. libretexts.org

C=C Stretch (Aromatic): Medium to weak absorptions from the naphthalene ring are expected in the 1600-1450 cm⁻¹ region. libretexts.org

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Phenol) | 3500 - 3200 | Strong, Broad |

| N-H (Amide) | 3370 - 3170 | Moderate |

| C-H (Aromatic) | 3100 - 3000 | Variable |

| C-H (Aliphatic) | 2950 - 2850 | Variable |

| C=O (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O (Phenol) | 1260 - 1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)

NMR spectroscopy is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of protons. For N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, the expected signals would be:

Aromatic Protons: The protons on the naphthalene ring would appear in the downfield region, typically between δ 7.0-8.5 ppm. tandfonline.comnih.gov Their specific chemical shifts and splitting patterns (doublets, triplets, or multiplets) would depend on their position relative to the substituents.

Phenolic OH Proton: A broad singlet, typically in the range of δ 4.0-8.0 ppm, which can be exchanged with D₂O. libretexts.org

Amide NH Proton: A singlet or broad singlet, usually found between δ 7.5-9.0 ppm.

Naphthyl-CH₃ Protons: A sharp singlet for the methyl group attached to the naphthalene ring, expected in the aliphatic region around δ 2.2-2.5 ppm.

Acetyl-CH₃ Protons: A sharp singlet for the methyl group of the acetamide moiety, typically appearing around δ 2.0-2.3 ppm.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom.

Aromatic Carbons: The ten carbons of the naphthalene ring would resonate in the δ 110-155 ppm region. tandfonline.comacs.org The carbons bearing the hydroxyl and amino groups would be shifted further downfield.

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 168-172 ppm. organicchemistrydata.org

Methyl Carbons: The two methyl carbons (one on the ring, one from the acetyl group) would appear in the upfield region, typically between δ 15-25 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). numberanalytics.comjove.com An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to. pressbooks.pub This is invaluable for definitively assigning the ¹H and ¹³C signals, for instance, confirming the attachment of specific aromatic protons to their corresponding carbons and assigning the methyl proton signals to their respective methyl carbon signals. tandfonline.comnumberanalytics.com

| Proton Type (¹H NMR) | Expected Chemical Shift (δ, ppm) | Carbon Type (¹³C NMR) | Expected Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.5 | Aromatic (Ar-C) | 110 - 155 |

| Phenolic (Ar-OH) | 4.0 - 8.0 | Carbonyl (C=O) | 168 - 172 |

| Amide (N-H) | 7.5 - 9.0 | Naphthyl Methyl (-CH₃) | 15 - 25 |

| Naphthyl Methyl (Ar-CH₃) | 2.2 - 2.5 | Acetyl Methyl (-CH₃) | 20 - 25 |

| Acetyl Methyl (CO-CH₃) | 2.0 - 2.3 |

Mass Spectrometry (MS) and QTOF Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula. High-resolution mass spectrometry (HRMS), often performed on a Quadrupole Time-of-Flight (QTOF) instrument, can measure the mass with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the elemental composition. lcms.czwaters.combruker.com

For N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide (C₁₃H₁₃NO₂), the expected exact mass of the molecular ion [M]⁺ would be precisely calculated. The fragmentation pattern in the mass spectrum would show characteristic losses. For N-acetylated aromatic compounds, common fragmentation pathways include the loss of the acetyl group or parts of it. dtic.milthieme-connect.delibretexts.org For example, loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion is a common fragmentation for N-acetyl compounds.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, the aromatic ring vibrations of the naphthalene core would produce strong signals in the Raman spectrum. researchgate.net Intense peaks are typically observed for polycyclic aromatic hydrocarbons (PAHs) around 1600 cm⁻¹ and 1350 cm⁻¹, corresponding to C=C stretching modes within the rings. researchgate.netresearchgate.netnih.gov This technique can provide a confirmatory molecular fingerprint, especially for the aromatic skeletal structure.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide and for its isolation from reaction mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. oup.comresearchgate.netysu.edu

High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing non-volatile compounds like this one. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound's retention time would be a characteristic identifier under specific conditions, and the peak area would be proportional to its concentration, allowing for purity assessment. A UV detector would be highly effective due to the strong UV absorbance of the naphthalene ring system. nih.gov

Gas Chromatography (GC): While less common for this type of compound due to its relatively low volatility and potential for thermal degradation, GC could be employed, possibly after derivatization of the polar hydroxyl and amide groups to increase volatility. It is often coupled with mass spectrometry (GC-MS) for definitive peak identification. ysu.edu

These chromatographic techniques are crucial not only for purity determination but also for monitoring the progress of its synthesis and for isolating the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The gradient or isocratic elution would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials.

Detection is commonly performed using a UV detector set at a wavelength where the naphthyl moiety exhibits strong absorbance. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For instance, a purity level of 99.79% has been reported for a related compound, 1-Acetamidonaphthalene, using HPLC, demonstrating the high accuracy of this method. lgcstandards.com

Table 1: Illustrative HPLC Parameters for Naphthylamide Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of the synthesis of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide. researchgate.net This technique allows for rapid, qualitative analysis of the reaction mixture, enabling the chemist to determine the consumption of starting materials and the formation of the product.

A suitable TLC system would typically involve a silica (B1680970) gel plate as the stationary phase and a solvent system capable of separating the more polar starting materials (e.g., the corresponding amine) from the less polar acetylated product. A common mobile phase might be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. The separated spots on the TLC plate are visualized under UV light or by staining with an appropriate reagent, such as iodine vapor. The difference in retention factors (Rf values) between the starting materials and the product provides a clear indication of the reaction's progression. For example, in the synthesis of N-dichloroacetyloxazolidine, TLC was used to monitor the reaction where the product had a distinct Rf value from the starting materials. researchgate.net

Table 2: Representative TLC System for Naphthylamide Synthesis

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel G plate |

| Mobile Phase | Dichloromethane:Methanol (10:1, v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Expected Outcome | Product spot with a unique Rf value compared to starting materials |

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Structural Confirmation

To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected. mdpi.com The resulting data is processed to solve and refine the crystal structure, yielding an atomic model of the molecule. For a related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, single-crystal X-ray diffraction confirmed its structure and revealed details about its intermolecular interactions, such as hydrogen bonding. eurjchem.com The crystal structure of another related molecule, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, was also elucidated, showing the dihedral angle between the naphthalene and benzene (B151609) rings to be 82.50 (7)°. nih.gov

Table 3: Typical Crystallographic Data for a Naphthylamide Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 10.375(5) |

| b (Å) | 17.665(6) |

| c (Å) | 5.566(2) |

| β (°) | 100.11(3) |

| Volume (ų) | 1004.3(5) |

Data for 1-N-(4-pyrydylmethyl)aminonaphthalene. researchgate.net

Method Development and Validation for Related Naphthylamide Compounds

The development and validation of analytical methods are crucial for ensuring the reliability and accuracy of results for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide and related compounds. upm-inc.comemerypharma.com This systematic process establishes that a chosen analytical procedure is suitable for its intended purpose. labmanager.com

Method development involves selecting the appropriate analytical technique and optimizing its parameters. labmanager.com For HPLC, this includes choosing the right column, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity. researchgate.net

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). emerypharma.comsysrevpharm.org Validation parameters typically include:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A standardized methodology for β-naphthylamine, a related compound, was developed and validated to ensure a detection limit of 1 ppb for quality assurance purposes. epa.gov

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Accuracy | Closeness of results to the true value |

| Precision | Repeatability and reproducibility of measurements |

| Specificity | Ability to differentiate the target compound from other substances |

| LOD & LOQ | Smallest detectable and quantifiable amounts |

| Linearity & Range | Proportionality of signal to concentration over a specific range |

| Robustness | Reliability under varied operational parameters |

Derivatives and Analogues of N 4 Hydroxy 3 Methyl 1 Naphthyl Acetamide in Academic Research

Structure-Based Design of Naphthylamide Derivatives

Structure-based drug design has been a pivotal strategy in the development of novel therapeutic agents derived from the naphthylamide scaffold. By leveraging detailed knowledge of the three-dimensional structure of biological targets, chemists can rationally design molecules with improved potency and selectivity.

One notable area of research has been the design of 1-hydroxy-2-naphthoate-based small-molecule inhibitors targeting the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers. Although not direct derivatives of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, these studies on structurally related N-substituted 1-hydroxynaphthalene amides provide valuable insights into the structure-activity relationships (SAR) of the naphthylamide core. The design of these inhibitors is often guided by exploiting key interactions with the target protein, such as forming a salt bridge with specific amino acid residues like arginine (R263) and engaging with hydrophobic pockets.

The general synthetic approach to these N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates is efficient, often requiring just two synthetic steps, which facilitates rapid optimization of the lead compounds. This streamlined synthesis is a significant advantage in the iterative process of structure-based design.

Table 1: Key Interactions in Structure-Based Design of Naphthoate Inhibitors of Mcl-1

| Interaction Type | Protein Residue | Ligand Moiety | Desired Outcome |

| Salt Bridge | Arginine (R263) | Carboxylate | Enhanced binding affinity |

| Hydrophobic Interaction | p2 Pocket | Substituted Naphthyl Ring | Increased potency and selectivity |

N-Substituted Hydroxynaphthalene Amides in Materials Science

While a significant portion of research on hydroxynaphthalene amides is focused on their biological activity, the inherent properties of the naphthalene (B1677914) core, such as its planarity and aromaticity, also make it an attractive component for advanced materials. The amide linkage provides structural rigidity and the potential for hydrogen bonding, which can influence the self-assembly and bulk properties of materials.

Research into π-conjugated molecules containing imide and amide frameworks has highlighted their potential as organic semiconductors. nih.gov Naphthalene diimides, for instance, are well-studied n-type organic semiconductors. researchgate.net While distinct from N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, the principles of molecular design for these materials can be applied to its derivatives. By extending the π-conjugation of the naphthalene system and introducing appropriate N-substituents, it is conceivable to tune the electronic properties of hydroxynaphthalene amides for applications in organic field-effect transistors (OFETs) and other organic electronic devices. nih.govresearchgate.net

Furthermore, the naphthalene ring is a known chromophore. Derivatives of N-(5-hydroxy-1-naphthalenyl)-acetamide have been considered for their potential in the synthesis of dyes and pigments. ontosight.ai The specific substitution pattern on the naphthalene ring, including the hydroxyl and acetamide (B32628) groups, can influence the absorption and emission properties of the resulting dyes.

Poly(amide-imide)s are a class of high-performance polymers known for their thermal stability and mechanical strength. Research has been conducted on poly(amide-imide)s based on naphthalene-containing diimide-dicarboxylic acids. researchgate.net These polymers exhibit good solubility in polar organic solvents and can be cast into flexible and tough films. researchgate.net This suggests that N-substituted hydroxynaphthalene amides could potentially be incorporated as monomers in the synthesis of novel polymers with tailored properties.

Comparative Studies with Naphthol-Based Compounds

For instance, 1-naphthol (B170400) is known to be metabolized to reactive intermediates that can bind to proteins. researchgate.net The presence and position of substituents on the naphthalene ring significantly influence its metabolism and biological activity. The acetamide group at the 1-position and the methyl and hydroxyl groups at the 3- and 4-positions of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide would be expected to alter its metabolic profile compared to simpler naphthols.

In the context of biological activity, a wide range of N-aryl-1-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their antibacterial and other biological effects. These compounds share the hydroxynaphthalene amide core but differ in the nature of the N-aryl substituent. Such studies provide a basis for comparing the influence of different amide substitutions on the biological properties of the hydroxynaphthalene scaffold.

Naphthylamine-Derived Azetidinones and Their Research Context

Azetidinones, also known as β-lactams, are a well-known class of heterocyclic compounds, with the penicillin and cephalosporin (B10832234) antibiotics being the most famous examples. The synthesis of novel azetidinone derivatives from various starting materials, including naphthylamine, is an active area of research aimed at discovering new compounds with potential biological activities.

Several studies have reported the synthesis of azetidinone derivatives starting from naphthylamine. The general synthetic route involves the reaction of a Schiff base, formed from naphthylamine and an aldehyde, with chloroacetyl chloride in the presence of a base. This cycloaddition reaction yields the 2-azetidinone ring.

These naphthylamine-derived azetidinones have been screened for their antimicrobial properties. Research has shown that some of these compounds exhibit moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.

Table 2: Antimicrobial Activity of Naphthylamine-Derived Azetidinones

| Compound Type | Target Organism | Activity Level |

| Azetidinone derivatives | Staphylococcus aureus | Moderate to Good |

| Azetidinone derivatives | Bacillus subtilis | Moderate to Good |

| Azetidinone derivatives | Candida albicans | Moderate to Good |

The research into these compounds is driven by the need for new antimicrobial agents to combat the rise of drug-resistant pathogens. The naphthyl moiety is incorporated with the expectation that its lipophilic and aromatic character may enhance the biological activity of the azetidinone ring.

Future Research Directions and Identified Gaps in N 4 Hydroxy 3 Methyl 1 Naphthyl Acetamide Studies

Advancements in Asymmetric Synthesis of Naphthylacetamide Isomers

A significant chasm in the current body of research is the absence of established methods for the asymmetric synthesis of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide isomers. The presence of a stereocenter in related naphthyl derivatives suggests that the biological activity of this compound could be highly dependent on its stereochemistry. Future research should prioritize the development of novel catalytic systems, such as those employing chiral ligands or organocatalysts, to achieve high enantioselectivity. Drawing inspiration from asymmetric syntheses of other complex molecules, researchers could explore phase-transfer catalysis or enzyme-mediated kinetic resolutions as viable strategies. uva.esscispace.com A detailed investigation into the stereochemical outcomes of various synthetic routes will be paramount for isolating and evaluating the biological efficacy of individual enantiomers.

Elucidation of Comprehensive Binding Landscapes for Naphthylacetamide-Target Interactions

While preliminary studies may suggest potential biological targets for N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide, a comprehensive understanding of its binding landscapes is currently lacking. Future investigations must employ a suite of biophysical and biochemical techniques to identify and characterize the interactions between the compound and its biological targets. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide high-resolution data on binding affinities, kinetics, and the specific molecular determinants of interaction. Elucidating these binding profiles will be instrumental in understanding the compound's mechanism of action and for the rational design of more potent and selective analogs. The study of related naphthalimide derivatives, which are known to intercalate with DNA, suggests that nucleic acids could be a potential area of investigation for this compound as well. mdpi.com

Development of Novel Computational Methodologies for Predictive Modeling

The application of computational chemistry in drug discovery offers a powerful tool for predicting molecular properties and interactions, yet its application to N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide remains largely unexplored. A key area for future research is the development and validation of robust computational models to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be employed to simulate the dynamic behavior of the compound in complex biological environments and to refine our understanding of its target binding. These predictive models can significantly accelerate the drug development process by prioritizing the synthesis of candidates with the most promising profiles.

Exploration of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide in Emerging Research Areas

The potential applications of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide may extend beyond its initially hypothesized activities. A forward-looking research approach would involve screening the compound for efficacy in a variety of emerging research areas. Given the diverse biological activities of other naphthalimide and acetamide-containing compounds, which include roles as precursors for heterocyclic compounds and fluorescent probes, this exploration is well-justified. nih.govnih.gov Areas of interest could include its potential as an anti-neurodegenerative agent, an antiviral compound, or as a modulator of epigenetic pathways. High-throughput screening campaigns and phenotypic assays can serve as valuable tools for uncovering novel therapeutic applications for this versatile scaffold.

Q & A

Q. How to design SAR studies for derivatives?

- Methodology :

- Fragment-based design to modify the naphthalene core (e.g., halogenation, methyl group substitution).

- Free-Wilson analysis to quantify substituent contributions.

- Parallel synthesis for high-throughput analog screening .

Data Interpretation & Troubleshooting

Q. How to address low solubility in biological assays?

Q. What causes inconsistent NMR spectra, and how to resolve it?

- Root Cause : Tautomerism or solvent impurities.

- Solution : Use deuterated DMSO for H-bonding stabilization. Acquire 2D NMR (COSY, HSQC) for ambiguous signals .

Q. How to validate target engagement in cellular models?

- Methodology :

- Cellular thermal shift assay (CETSA) .

- Silencing/knockout models to confirm phenotype rescue.

- Fluorescent probes (e.g., click chemistry tags) for localization .

Ethical & Safety Considerations

Q. What protocols ensure safe handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.